

molecular weight of N-propyl-3-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: *N-propyl-3-(trifluoromethyl)aniline*

Cat. No.: B1321753

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An In-Depth Technical Guide to **N-propyl-3-(trifluoromethyl)aniline**

Introduction

N-propyl-3-(trifluoromethyl)aniline is an aromatic amine that holds significant interest for researchers and professionals in drug development and organic synthesis. Its structure, which combines an aniline core, an N-propyl substituent, and a trifluoromethyl group at the meta-position, imparts a unique set of chemical and physical properties. The trifluoromethyl (-CF₃) group is a key feature, known for its high electronegativity, metabolic stability, and its ability to increase lipophilicity, which can significantly alter the biological activity of a parent molecule.^[1] Consequently, trifluoromethylated anilines are valuable building blocks in the creation of pharmaceuticals and agrochemicals.^[1] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of **N-propyl-3-(trifluoromethyl)aniline**.

Core Physicochemical Data

The fundamental properties of **N-propyl-3-(trifluoromethyl)aniline** are summarized in the table below, providing a clear reference for laboratory use.

Property	Value
Molecular Weight	203.2 g/mol [1][2]
Molecular Formula	C10H12F3N[2][3]
CAS Number	887590-37-6[1][2]
Exact Mass	203.09218387[2]
LogP	3.60030[2]
XLogP3	4.2[2]
Hydrogen Bond Donor Count	1[2]
Hydrogen Bond Acceptor Count	4[2]
Rotatable Bond Count	3[2]
Complexity	167[2]
Canonical SMILES	<chem>CCCN=C1=CC=CC(=C1)C(F)(F)F</chem> [2]

Experimental Protocols

The primary route for the synthesis of **N-propyl-3-(trifluoromethyl)aniline** is through the direct N-alkylation of 3-(trifluoromethyl)aniline.[1] This method is a straightforward and common approach for introducing an alkyl group to the nitrogen atom of an aniline.

Synthesis via N-Alkylation of 3-(Trifluoromethyl)aniline

This procedure involves a nucleophilic substitution reaction where the nitrogen atom of 3-(trifluoromethyl)aniline attacks an electrophilic propyl source, typically a propyl halide like propyl bromide or propyl iodide.[1] The reaction generally proceeds via an SN2 mechanism.[1]

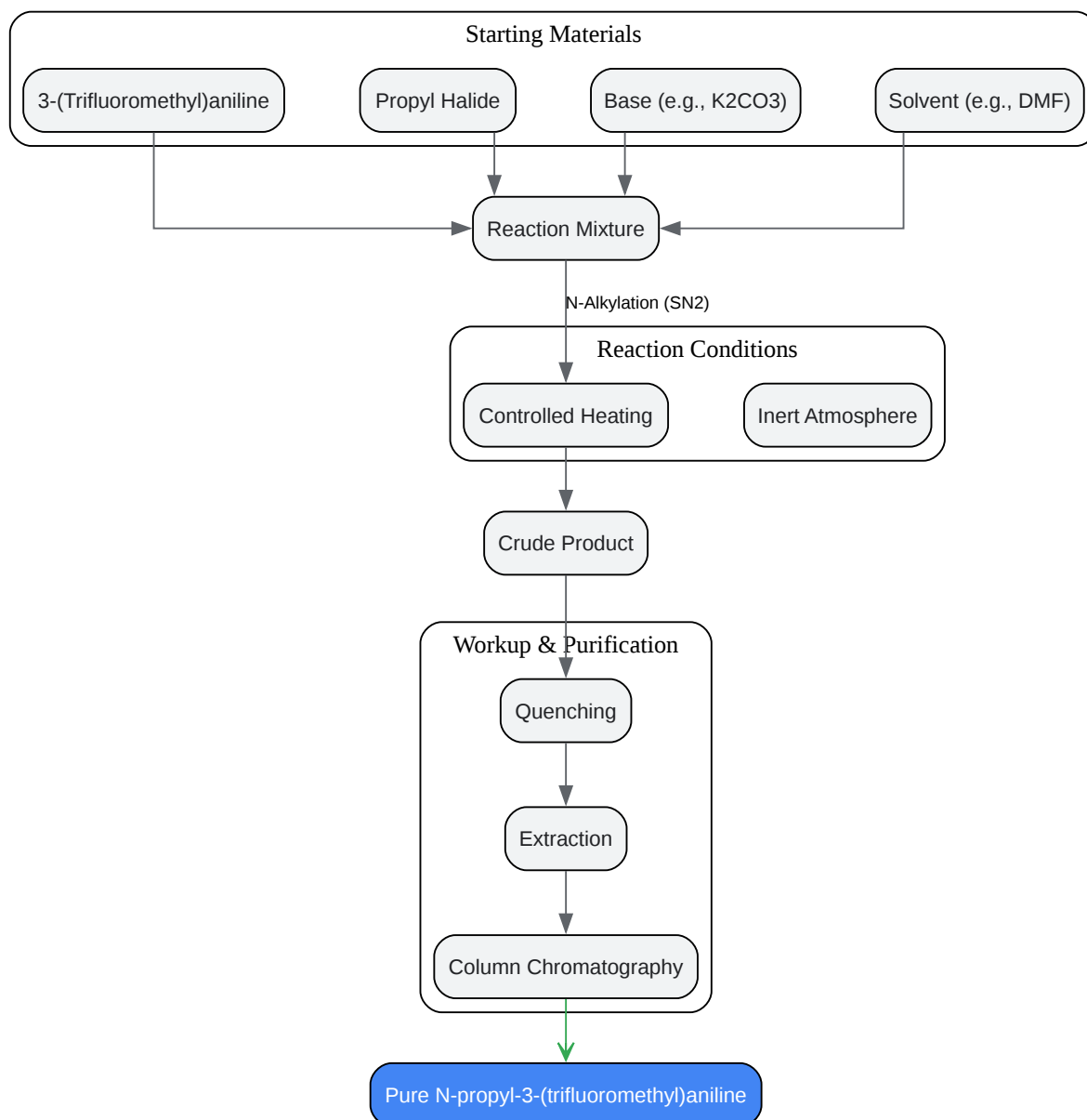
Materials:

- 3-(Trifluoromethyl)aniline
- Propyl bromide (or propyl iodide)

- Potassium carbonate (K_2CO_3) or Sodium hydride (NaH)
- Polar aprotic solvent (e.g., Dimethylformamide - DMF)
- Potassium iodide (KI) (optional, as a catalyst)

Procedure:

- In a reaction vessel, dissolve 3-(trifluoromethyl)aniline in a polar aprotic solvent such as DMF.
- Add a base, such as potassium carbonate or sodium hydride, to the solution. The base deprotonates the amine, increasing its nucleophilicity.^[1]
- Introduce the propyl halide (e.g., propyl bromide) to the reaction mixture. To enhance the efficiency of the alkylation when using propyl bromide or chloride, a catalytic amount of potassium iodide can be added.^[1]
- The reaction is typically conducted under controlled heating. It is crucial to manage the temperature to facilitate the reaction's completion while preventing over-alkylation, which would result in the formation of N,N-dipropyl-3-(trifluoromethyl)aniline.^[1]
- Monitor the reaction's progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, followed by extraction and purification of the crude product.
- Purification is commonly achieved through column chromatography on silica gel.



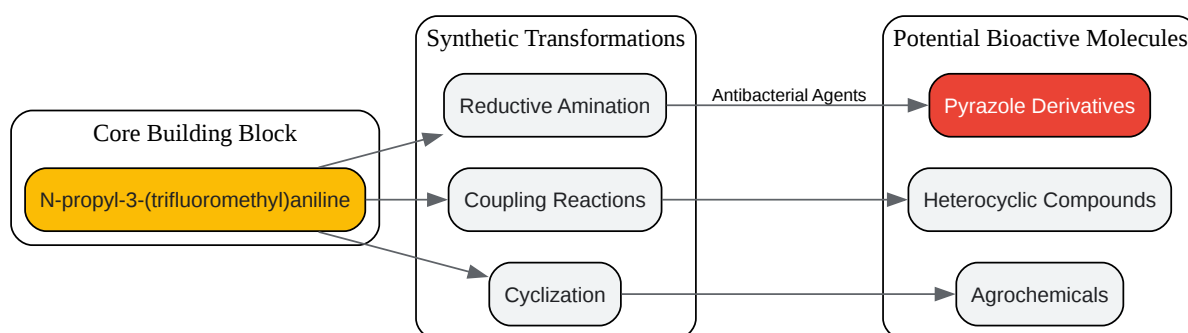
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Synthesis Workflow for **N-propyl-3-(trifluoromethyl)aniline**

Role in the Synthesis of Bioactive Molecules

N-propyl-3-(trifluoromethyl)aniline serves as a critical building block for creating more complex organic molecules, particularly for pharmaceutical and agrochemical applications.[1] The trifluoromethyl group is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] For instance, derivatives of N-(trifluoromethyl)phenyl pyrazoles have demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[5]

The synthesis of these more complex molecules often involves the reaction of the aniline nitrogen of **N-propyl-3-(trifluoromethyl)aniline** or a related trifluoromethylaniline precursor with other chemical entities. For example, reductive amination of a pyrazole aldehyde with various anilines has been used to create a library of potential antibacterial compounds.[4]



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References

- 1. N-propyl-3-(trifluoromethyl)aniline | 887590-37-6 | Benchchem [benchchem.com]
- 2. N-propyl-3-(trifluoromethyl)aniline | lookchem [lookchem.com]
- 3. N-propyl-3-(trifluoromethyl)aniline [m.chemicalbook.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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